![molecular formula C10H14ClN5 B1459142 4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride CAS No. 1423031-95-1](/img/structure/B1459142.png)
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride
Overview
Description
“4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride” is a chemical compound that belongs to the class of nitrogen-containing heterocycles . It is a derivative of triazolopyrazine, a class of compounds known for their potential antiviral and antimicrobial activities . The presence of a piperidine subunit in this compound is believed to enhance its antimicrobial activity .
Synthesis Analysis
The synthesis of triazolopyrazine derivatives, including “4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride”, typically involves aromatic nucleophilic substitution . The process involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis process is reported to be atom-economic and tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of “4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride” is characterized by the presence of a triazolopyrazine core, a piperidine subunit, and a hydrochloride salt . The exact structure can be determined using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .Scientific Research Applications
Antifungal Activity
This compound has shown excellent antifungal activities against various fungi such as Phyllosticta Pirina , Sclerotinia sclerotiorum , Rhizoctonia solanii , Fusarium oxysporum , Fusarium nivale , Aspergillus fumigatus , and Candida albicans .
Herbicidal Properties
Triazolopyridine derivatives, including this compound, have been reported to possess herbicidal properties, which could be beneficial in agricultural research and applications .
Neuroprotective Effects
Some studies suggest that these compounds may have neuroprotective effects, which could be significant in the treatment of neurodegenerative diseases .
Antibacterial Activity
There is evidence to suggest that triazolopyridine derivatives have antibacterial activity, which could be important in the development of new antibiotics .
Kinase Inhibition and Antiproliferative Activities
These derivatives have been designed and synthesized to inhibit c-Met/VEGFR-2 kinase and have shown antiproliferative activities against various cell lines in vitro, indicating potential applications in cancer research .
Broad Biological Activities
Triazolopyridine derivatives exhibit a wide range of biological activities, including antidiabetic, anti-platelet aggregation, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties. This diversity makes them valuable in various drug discovery programs .
Future Directions
The future research directions for “4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride” could involve further exploration of its potential antiviral and antimicrobial activities . Additionally, more research is needed to fully understand its mechanism of action, chemical reactivity, and physical and chemical properties . The development of new synthetic methods and the investigation of its safety profile could also be areas of future research .
properties
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10;/h5-8,11H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYKPNMENQUFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2C=CN=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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